molecular formula C10H12O B11923551 4,7-Methano-5H-inden-5-one, 1,3a,4,6,7,7a-hexahydro- CAS No. 6316-16-1

4,7-Methano-5H-inden-5-one, 1,3a,4,6,7,7a-hexahydro-

Cat. No.: B11923551
CAS No.: 6316-16-1
M. Wt: 148.20 g/mol
InChI Key: UCWKJFXRPXCVCD-UHFFFAOYSA-N
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Description

4,7-Methano-5H-inden-5-one, 1,3a,4,6,7,7a-hexahydro- is a chemical compound with the molecular formula C10H14O. It is also known by other names such as 4,7-Methanoindan-5(4H)-one, tetrahydro-, and Tricyclo(5.2.1.0(2,6))decan-8-one . This compound is characterized by its unique tricyclic structure, which includes a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-5H-inden-5-one, 1,3a,4,6,7,7a-hexahydro- typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the tricyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction is typically carried out in the presence of solvents such as toluene or xylene to dissolve the reactants and control the reaction temperature .

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-5H-inden-5-one, 1,3a,4,6,7,7a-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Methano-5H-inden-5-one, 1,3a,4,6,7,7a-hexahydro- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Methano-5H-inden-5-one, 1,3a,4,6,7,7a-hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The tricyclic structure of the compound also allows it to fit into specific binding pockets of receptors, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Methanoindan-5(4H)-one, tetrahydro-
  • Tricyclo(5.2.1.0(2,6))decan-8-one
  • Corodane
  • 8-Ketotricyclo(5.2.1.0(2,6))decane
  • 8-Oxotricyclo(5.2.1.0(2,6))decane
  • Tricyclo(5.2.1.0(2,6))decanone-8
  • 4,7-Methanoindan-6-one, hexahydro-
  • Tricyclo(5.2.1.02,6)decane-8-one

Uniqueness

4,7-Methano-5H-inden-5-one, 1,3a,4,6,7,7a-hexahydro- is unique due to its specific tricyclic structure and the presence of a ketone functional group. This combination of features allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

tricyclo[5.2.1.02,6]dec-4-en-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-9H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWKJFXRPXCVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863744
Record name 4,7-Methano-5H-inden-5-one, 1,3a,4,6,7,7a-hexahydro-
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Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6316-16-1
Record name 1,3a,4,6,7,7a-Hexahydro-4,7-methano-5H-inden-5-one
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Record name Dicyclopentadiene ketone
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Record name 4,7-Methano-5H-inden-5-one, 1,3a,4,6,7,7a-hexahydro-
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Record name 4,7-Methano-5H-inden-5-one, 1,3a,4,6,7,7a-hexahydro-
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Record name 1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-one
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